molecular formula C16H18ClNO3S B5150682 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide

4-butoxy-N-(4-chlorophenyl)benzenesulfonamide

Cat. No. B5150682
M. Wt: 339.8 g/mol
InChI Key: QGQLAZGAODYYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-(4-chlorophenyl)benzenesulfonamide, also known as BCS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BCS is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide is not fully understood, but it has been suggested that it may act as a competitive inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are involved in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase enzymes by 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide may result in the modulation of these physiological processes.
Biochemical and Physiological Effects:
4-butoxy-N-(4-chlorophenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the modulation of acid-base balance, and the potential to act as a fluorescent probe for the detection of metal ions in biological systems. 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide has also been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide in lab experiments is its potential as a starting material for the synthesis of other sulfonamide derivatives with potential applications in drug discovery and development. 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide also has potential applications as a fluorescent probe for the detection of metal ions in biological systems. However, one limitation of using 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide, including the synthesis of new derivatives with improved solubility and bioavailability. 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide may also be studied for its potential applications in the treatment of diseases such as osteoporosis and cancer. Additionally, the use of 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide as a fluorescent probe for the detection of metal ions in biological systems may be further explored, with the aim of developing new diagnostic and therapeutic tools.
Conclusion:
In conclusion, 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide can be synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide has potential applications as a starting material for the synthesis of other sulfonamide derivatives, as well as a fluorescent probe for the detection of metal ions in biological systems. However, 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide has limitations in terms of its solubility in water, which may affect its bioavailability and efficacy. There are several future directions for the study of 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide, including the synthesis of new derivatives with improved solubility and bioavailability, and the exploration of its potential applications in the treatment of diseases such as osteoporosis and cancer.

Synthesis Methods

4-butoxy-N-(4-chlorophenyl)benzenesulfonamide can be synthesized using different methods, including the reaction of 4-chlorobenzenesulfonyl chloride with butylamine in the presence of a base such as triethylamine. Another method involves the reaction of 4-chlorobenzenesulfonyl chloride with butylamine in the presence of a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide.

Scientific Research Applications

4-butoxy-N-(4-chlorophenyl)benzenesulfonamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide has been used as a starting material for the synthesis of other sulfonamide derivatives with potential applications in drug discovery and development. 4-butoxy-N-(4-chlorophenyl)benzenesulfonamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

4-butoxy-N-(4-chlorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S/c1-2-3-12-21-15-8-10-16(11-9-15)22(19,20)18-14-6-4-13(17)5-7-14/h4-11,18H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQLAZGAODYYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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